molecular formula C8H11ClN2 B1407918 4-(Sec-butyl)-6-chloropyrimidine CAS No. 2091635-47-9

4-(Sec-butyl)-6-chloropyrimidine

Cat. No.: B1407918
CAS No.: 2091635-47-9
M. Wt: 170.64 g/mol
InChI Key: LHNGLVMDVJCWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Sec-butyl)-6-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a sec-butyl group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Chlorination of 4-(sec-butyl)pyrimidine: This method involves the chlorination of 4-(sec-butyl)pyrimidine using chlorine gas or a suitable chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by chlorine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized through optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced chlorine.

  • Substitution Products: Substituted pyrimidines where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

4-(Sec-butyl)-6-chloropyrimidine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the interactions of pyrimidines with biological molecules.

  • Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(sec-butyl)-6-chloropyrimidine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 4-(sec-butyl)pyrimidine: Similar to 4-(sec-butyl)-6-chloropyrimidine but without the chlorine atom.

  • 6-chloropyrimidine: A pyrimidine derivative with a chlorine atom but without the sec-butyl group.

  • 4-(sec-butyl)-6-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to the combination of the sec-butyl group and the chlorine atom, which can influence its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

4-butan-2-yl-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLVMDVJCWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Sec-butyl)-6-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Sec-butyl)-6-chloropyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Sec-butyl)-6-chloropyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Sec-butyl)-6-chloropyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Sec-butyl)-6-chloropyrimidine
Reactant of Route 6
Reactant of Route 6
4-(Sec-butyl)-6-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.